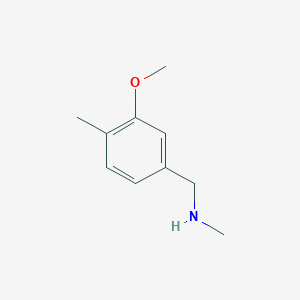

1-(3-methoxy-4-methylphenyl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is an organic compound belonging to the class of substituted amphetamines.

Preparation Methods

The synthesis of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine typically involves several steps starting from p-toluic acid. The process includes the conversion of p-toluic acid to (3-methoxy-4-methylphenyl)acetonitrile, followed by Claisen’s reaction with ethyl acetate and subsequent acid hydrolysis to obtain the phenylacetone derivative. The final steps involve Leuckart’s reaction and alkaline hydrolysis to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy or methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Medicine: It has been investigated for its potential therapeutic effects in treating neurological disorders and as a psychoactive agent in psychotherapy

Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a selective serotonin releasing agent (SSRA) and 5-HT2A receptor agonist. This interaction leads to increased serotonin levels in the synaptic cleft, promoting mood enhancement and altered perception . The compound’s effects on dopamine and norepinephrine systems also contribute to its psychoactive properties.

Comparison with Similar Compounds

1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is structurally similar to other substituted amphetamines, such as:

3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic and empathogenic effects.

3-Methoxy-4-methylamphetamine (MMA): Shares similar psychoactive properties but differs in its specific receptor interactions.

5-Methoxy-6-methyl-2-aminoindan: Another compound with similar pharmacological effects but distinct structural features

Biological Activity

1-(3-methoxy-4-methylphenyl)-N-methylmethanamine, commonly referred to as a substituted methanamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

The compound features a methoxy group and a methyl group attached to a phenyl ring, which may influence its interactions with biological targets.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. The compound is believed to modulate the activity of specific receptors and enzymes, leading to a range of physiological effects. Notably, it has been investigated for its potential therapeutic properties in conditions such as:

- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating depression and anxiety.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against certain pathogens.

Research Findings

Recent studies have explored the compound's efficacy and safety profile. Below is a summary of significant findings:

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations ranging from 10 µM to 100 µM, suggesting a dose-dependent response.

- Neuropharmacological Assessment : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Safety and Toxicity Profile

While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments indicate that at therapeutic doses, this compound has a favorable safety profile with minimal adverse effects observed in preclinical studies.

Properties

CAS No. |

1094755-12-0 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(3-methoxy-4-methylphenyl)-N-methylmethanamine |

InChI |

InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)6-10(8)12-3/h4-6,11H,7H2,1-3H3 |

InChI Key |

UATTXFAMYIWOSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.